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Introduction

Enduracididine is a rare, non-proteinogenic a-amino acid characterized by a unique five-
membered cyclic guanidine moiety.[1][2][3][4] This unusual structural feature has garnered
significant interest within the scientific community, particularly in the context of antibiotic drug
discovery. Enduracididine is a key component of several potent peptide antibiotics, including
the enduracidins, mannopeptimycins, and the recently discovered teixobactin.[1][3][4][5] The
emergence of antibiotic-resistant pathogens presents a formidable challenge to global health,
making the exploration of novel antibacterial agents and their unique building blocks, such as
enduracididine, a critical area of research.[1][3][4][5] This technical guide provides an in-depth
overview of the discovery, natural origin, biosynthesis, and chemical synthesis of
enduracididine, offering valuable insights for researchers engaged in natural product
chemistry, medicinal chemistry, and antibiotic development.

Discovery and Natural Occurrence

L-Enduracididine was first identified as a constituent of the depsipeptide antibiotics,
enduracidin A and B. These antibiotics were isolated from the bacterium Streptomyces
fungicidicus B 5477, which was originally found in a soil sample from Nishinomiya, Japan.[1][3]
[6] Beyond its presence in microbial secondary metabolites, free L-enduracididine has also
been isolated from the seeds of the legume Lonchocarpus sericeus.[1][3][4][6] In this plant, it
was found to inhibit the germination of lettuce seedlings.[1][3][4][6]
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The discovery of new enduracididine-containing natural products has continued, highlighting
its importance in bioactive peptide structures. The mannopeptimycins, a class of glycopeptide
antibiotics produced by Streptomyces hygroscopicus, incorporate (3-hydroxyenduracididine
derivatives.[1][3][4] More recently, the groundbreaking discovery of teixobactin from the
previously uncultured [3-proteobacterium Eleftheria terrae has renewed interest in
enduracididine.[1][3][5] Teixobactin exhibits potent activity against a range of Gram-positive
pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-
resistant Enterococci (VRE), with no detectable resistance development.[1][3]

Table 1: Natural Products Containing Enduracididine
and its Derivatives

Natural Product Producing Organism Enduracididine Derivative

L-Enduracididine, D-allo-

Enduracidin A& B Streptomyces fungicidicus N
Enduracididine
Minosaminomycin Streptomyces sp. MA514-A1 L-Enduracididine
o _ L-B-hydroxyenduracididine, D-
Mannopeptimycins Streptomyces hygroscopicus o
B-hydroxyenduracididine
Teixobactin Eleftheria terrae L-allo-Enduracididine
Enduracyclinones Nonomuraea sp. N-methyl-Enduracididine
Free Enduracididine Lonchocarpus sericeus L-Enduracididine

Biosynthesis of Enduracididine

The biosynthesis of enduracididine has been elucidated through radio-labelling studies and
gene cluster analysis. The precursor for enduracididine is the common amino acid L-arginine.

[1][7]

In the biosynthesis of mannopeptimycin, a trio of enzymes, MppP, MppR, and MppQ, are
responsible for the conversion of L-arginine to L-enduracididine.[1][6][8]

o Hydroxylation: The process is initiated by MppP, a PLP-dependent hydroxylase, which
catalyzes the conversion of L-arginine and molecular oxygen into 2-oxo-4-hydroxy-5-
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guanidinovaleric acid.[1][6]

o Dehydration and Cyclization: Subsequently, the enzyme MppR, a pyruvate aldose, facilitates
the dehydration and cyclization of the intermediate to form a cyclic guanidine.[1][6]

e Transamination: The final step is a transamination reaction catalyzed by MppQ, which yields
L-enduracididine.[1][6]

A divergent biosynthetic pathway has been identified in the cyanobacterium
Sphaerospermopsis torques-reginae ITEP-024, the producer of the neurotoxin guanitoxin. In
this organism, the PLP-dependent enzyme GntC catalyzes the cyclodehydration of a
stereoselectively y-hydroxylated L-arginine precursor to form L-enduracididine.[9][10]

Guanitoxin Pathway

GntC (PLP-dependent cyclase)
y-hydroxy-L-arginine 1 g L-Enduracididine

Mannopeptimycin Pathway

MppP (PLP-dependent hydroxylase; MppR (Pyruvate aldose, " -
- PR ( P ydroxylase) .y 2-0x0-4-hydroxy- PPR (Py ) w.| Cyclic Guanidine
L-Arginine > o o > "
5-guanidinovaleric acid Intermediate

MppQ (Transaminase,

)
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Click to download full resolution via product page

Biosynthetic pathways of L-enduracididine.

Chemical Synthesis of Enduracididine

The complex stereochemistry and cyclic guanidine functionality of enduracididine present
significant challenges for its chemical synthesis. Several synthetic routes have been
developed, with the first diastereoselective synthesis of L-enduracididine being reported by
Shiba and colleagues in 1975.[1][11] This pioneering work commenced with L-histidine.[11]

A key step in Shiba's synthesis involves the Bamberger cleavage of methyl L-histidinate,
followed by catalytic hydrogenation.[11] This sequence affords a mixture of (2S,4R)- and
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(2S,4S)-2,4,5-triaminopentanoic acid derivatives. Subsequent deprotection and guanidination
of these intermediates yield L-enduracididine (natural configuration) and its diastereomer, the
enantiomer of natural D-allo-enduracididine.[11]

More recent synthetic efforts have focused on developing more efficient and scalable routes to
access enduracididine and its various stereoisomers, driven by the interest in synthesizing
teixobactin and its analogues.[1][12][13] These modern approaches often employ different
starting materials and key reactions, such as the stereoselective formation of aziridines or the
use of chiral pool starting materials like hydroxyproline and glycidol.[1][12][13]
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Workflow for the first diastereoselective synthesis of L-enduracididine by Shiba et al.
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Physicochemical and Biological Properties
Physicochemical Data

The fundamental physicochemical properties of enduracididine are summarized in the table

below.
Table 2: Physicochemical Properties of Enduracididine
Property Value Source
Molecular Formula C6H12N402 PubChem[14]
Molecular Weight 172.19 g/mol PubChem[14]
XLogP3 -4.5 PubChem[14]
(2S)-2-amino-3-[(5R)-2-amino-
IUPAC Name 4,5-dihydro-1H-imidazol-5- PubChem[14]

yl]propanoic acid

Biological Activity and Role in Antibiotics

Enduracididine itself has shown some biological activity, such as inhibiting lettuce seedling
germination.[1][3][4][6] However, its primary significance lies in its role as a structural
component of potent antibiotics. The enduracidin complex, for instance, is active against Gram-
positive bacteria, including resistant strains, and Mycobacterium species.[1][3][6] The
mechanism of action for enduracidin involves the inhibition of cell wall synthesis by preventing
the transglycosylation step of peptidoglycan synthesis, a mechanism shared with vancomycin.
[1][15]

The L-allo-enduracididine residue in teixobactin is considered crucial for its high potency.[1]
Analogue studies have shown that replacing this residue can lead to a significant reduction in
antibacterial activity.[1] Teixobactin's mechanism of action involves binding to Lipid II, a
precursor of peptidoglycan, thereby inhibiting cell wall biosynthesis.[1] This interaction is
thought to be a key reason for the lack of observed resistance to teixobactin.[1]

While the cationic nature of the enduracididine side chain was initially thought to be essential
for the activity of teixobactin, more recent studies have shown that potent analogues can be
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designed with non-cationic residues at this position, suggesting a more complex structure-
activity relationship.[16]

Table 3: Minimum Inhibitory Concentrations (MICs) of

. luracididine-C . ibioti

Antibiotic Target Organism MIC (pg/mL)

Minosaminomycin Mycobacterium smegmatis 15.6[1][3][6]

Methicillin-resistant
Teixobactin Staphylococcus aureus 0.25[12]
(MRSA)

) ] Vancomycin-resistant
Teixobactin 0.5[12]
Enterococcus sp. (VRE)

Teixobactin Mycobacterium tuberculosis 0.125[12]

Experimental Methodologies
Isolation and Purification of Enduracididine-Containing
Natural Products

The isolation of enduracididine-containing peptides from microbial sources typically involves
multi-step extraction and chromatographic procedures.

General Protocol for Extraction and Purification from Nonomuraea spp. (for Enduracyclinones):

[8]

 Cultivation: Grow the producing strain (e.g., Nonomuraea sp.) in a suitable fermentation
medium.

e Harvesting: Separate the mycelium and the cleared broth by centrifugation.
e Mycelial Extraction:

o Resuspend the mycelium in water.
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[e]

Adjust the pH to alkaline (e.g., 9.7 with NaOH).

o

Add an organic solvent (e.g., ethanol) and shake.

[¢]

Centrifuge to remove cell debris and collect the supernatant.

[¢]

Dry the supernatant under vacuum.

e Broth Extraction: Process the cleared broth separately using appropriate extraction methods
(details not specified in the provided reference).

 Purification: The crude extracts are then subjected to further purification steps, such as High-
Performance Liquid Chromatography (HPLC), to isolate the pure compounds.

Synthesis of L-allo-Enduracididine (Scalable Method)

A scalable synthesis of L-allo-enduracididine has been reported, starting from commercially
available (S)-glycidol.[12] The key steps are outlined below.

Synthetic Workflow:[12]

o Regioselective Ring Opening: (S)-glycidol undergoes regioselective ring opening using a
copper catalyst and vinylmagnesium bromide to yield a homoallylic alcohol.

e Azide Introduction: The alcohol is mesylated and then treated with sodium azide to introduce
the azide functionality with inversion of configuration.

o Staudinger Reaction: The azide is reduced under Staudinger conditions (triphenylphosphine
in THF/water) in the presence of (Boc)20 to give an N-Boc protected amine.

o Sharpless Asymmetric Dihydroxylation: The second chiral center is introduced via Sharpless
asymmetric dihydroxylation to produce a diol as a separable mixture of diastereomers.

o Guanidinylation: The diol is converted to an amino alcohol, which is then reacted with a
guanidinylating agent (e.g., N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine) to form the protected
guanidine derivative.
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» Cyclization and Deprotection: Intramolecular cyclization followed by global deprotection
yields the final L-allo-enduracididine product.

Biosynthesis in a Heterologous Host (E. coli)

Recent work has demonstrated the successful recombinant production of (3-
hydroxyenduracididine and enduracididine in Escherichia coli.[17]

Experimental Approach:[17]

 Strain Engineering: The genes responsible for the biosynthesis of 3-hydroxyenduracididine
from Streptomyces (MppP, MppQ, MppR, MppO, and MppJ) are integrated into the
chromosome of an E. coli host strain.

» Cultivation: The engineered E. coli strain is cultured in a suitable medium (e.g., LB broth).
» Metabolite Extraction and Purification:

o Add phenol:chloroform:isoamyl alcohol (25:24:1) to the cell culture and vortex.

o Centrifuge to separate the phases and collect the aqueous layer.

o Evaporate the solvent to reduce the volume.

o Freeze-dry the sample and reconstitute it in a suitable solvent for analysis.

o Analysis: The production of enduracididine derivatives is confirmed by analytical techniques
such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

Enduracididine stands out as a fascinating and important non-proteinogenic amino acid due
to its unique structure and its presence in several high-profile antibiotics. The journey from its
initial discovery in Streptomyces to its central role in the potent antibacterial activity of
teixobactin underscores the value of exploring natural products for novel chemical scaffolds.
While the chemical synthesis of enduracididine remains a challenge, recent advancements in
synthetic chemistry and the successful heterologous expression of its biosynthetic pathway in
E. coli are paving the way for a more accessible supply of this valuable molecule. This will
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undoubtedly facilitate further research into the structure-activity relationships of

enduracididine-containing antibiotics and the development of new therapeutic agents to

combat the growing threat of antimicrobial resistance. The continued study of enduracididine

and its biosynthetic machinery holds great promise for both fundamental scientific

understanding and the future of infectious disease treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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